2-Isopropyl-5-phenylfuran
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-phenyl-5-propan-2-ylfuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O/c1-10(2)12-8-9-13(14-12)11-6-4-3-5-7-11/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXIUPROSBDDDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(O1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 2 Isopropyl 5 Phenylfuran Systems
Reaction Pathways and Transformation Mechanisms of Furan (B31954) Moieties
The aromaticity of the furan ring governs its reactivity, rendering it susceptible to various transformations that can either preserve or disrupt the aromatic system. Due to the electron-donating effect of the oxygen heteroatom, the furan ring possesses a higher electron density than benzene, making it significantly more reactive in electrophilic substitution reactions. acs.org
Cycloaddition Reactions Involving Furan Derivatives (e.g., [8+2] Cycloadditions)
Furan and its derivatives are well-known participants in pericyclic reactions, most notably as the 4π-electron component (diene) in Diels-Alder [4+2] cycloadditions with electron-deficient dienophiles. acs.org This reactivity allows for the construction of oxabicyclo[2.2.1]heptane derivatives. acs.org
Higher-order cycloadditions, such as [8+2] cycloadditions, represent a more advanced strategy for synthesizing complex polycyclic systems. In these reactions, furan derivatives can be engineered to act as the 2π-electron component. For instance, 5-substituted-furan-2(3H)-ones can be activated under Brønsted base catalysis to form a dienolate. This dienolate intermediate serves as a 2π component, reacting with an 8π partner like 8,8-dicyanoheptafulvene to yield polycyclic [8+2] cycloadducts in a highly diastereoselective manner. The mechanism involves the deprotonation of the furanone at the α-position, generating the reactive dienolate that subsequently undergoes cycloaddition.
While direct studies on 2-Isopropyl-5-phenylfuran are not specified, the principles of cycloaddition would apply. The phenyl and isopropyl groups would sterically and electronically influence the approach of a dienophile or the formation of reactive intermediates, thereby affecting reaction rates and stereoselectivity.
Nucleophilic and Electrophilic Activation of the Furan Ring
The electron-rich nature of the furan ring makes it inherently susceptible to attack by electrophiles. This electrophilic activation is a cornerstone of furan chemistry.
Electrophilic Activation: Protonation of the furan ring by a Brønsted acid is a key activation step. Computational studies on the hydrolysis of 2,5-dimethylfuran (B142691) show that proton transfer to the β-position (C3 or C4) is the rate-limiting step. This protonation disrupts the aromaticity and forms a highly reactive oxocarbenium cation. This intermediate is then susceptible to attack by nucleophiles. This principle is exploited in the Brønsted acid-catalyzed reduction of furans, where the protonated furan is attacked by a hydride from a silane (B1218182) to yield 2,5-dihydrofurans or fully reduced tetrahydrofurans.
Nucleophilic Reactivity: While the furan ring itself is not typically subject to direct nucleophilic attack unless activated by strong electron-withdrawing groups, functional groups attached to the ring can facilitate nucleophilic reactions. For example, the synthesis of 2,5-disubstituted furans can be achieved through nucleophilic substitution reactions on a carbon atom adjacent to the furan ring. The in-situ generation of highly reactive 5-substituted 2-(halomethyl)furans allows for subsequent attack by various nucleophiles. Microflow reactor technology has been shown to be effective in controlling these rapid reactions, suppressing undesired side reactions like dimerization and ring-opening.
Role of Catalysis in Modulating Furan Reactivity
Catalysis is instrumental in controlling the reactivity of the furan ring, enabling selective transformations under mild conditions that would otherwise be difficult to achieve. Both Brønsted bases and transition metals play crucial roles in activating and functionalizing furan systems.
Brønsted Base Catalysis in Furan Transformations
Brønsted bases are effective catalysts for transformations that require the generation of a nucleophilic species from a pronucleophile. A prominent example is the activation of 5-substituted-furan-2(3H)-ones for cycloaddition reactions. Strong organic bases like 1,8-Diazabicycloundec-7-ene (DBU) or 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) can deprotonate the furanone at the α-position. This generates a dienolate, which is a potent nucleophile and a reactive 2π component for cycloadditions.
The table below summarizes the optimization of such a reaction, highlighting the role of the catalyst and solvent in achieving high conversion and diastereoselectivity.
| Entry | Catalyst | Solvent | Time (days) | Conversion (%) | dr |
| 1 | DBU | Toluene | 1 | 99 | >20:1 |
| 2 | TBD | Toluene | 1 | 99 | >20:1 |
| 3 | DBU | CH2Cl2 | 4 | 82 | >20:1 |
| 4 | DBU | THF | 4 | 99 | >20:1 |
| 5 | DBU | CH3CN | 4 | 99 | >20:1 |
| Data derived from studies on [8+2] cycloaddition of 5-substituted-furan-2(3H)-ones. |
This catalytic strategy demonstrates how a Brønsted base can unlock the reactivity of a furan derivative, transforming it into a versatile intermediate for constructing complex molecular architectures.
Transition Metal Catalysis for Coupling and Functionalization
Transition metal catalysis provides a powerful toolkit for the synthesis and functionalization of furan derivatives. acs.org Various metals, including palladium, copper, gold, and ruthenium, have been employed to forge new carbon-carbon and carbon-heteroatom bonds on the furan ring. acs.org
Palladium Catalysis: Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are highly effective for synthesizing aryl-substituted furans. For instance, a 2-bromo-5-phenylfuran (B3281452) derivative can be coupled with an arylboronic acid in the presence of a palladium catalyst to form a 2,5-diaryl furan. These reactions often proceed in good to excellent yields and are fundamental in medicinal chemistry for creating heterobiaryl compounds. researchgate.net Palladium catalysis is also used in oxidative cyclization reactions, where, for example, an α-allyl-β-diketone can be converted into a furan.
Copper Catalysis: Copper catalysts are used in various furan syntheses, including the intramolecular O-vinylation of ketones with vinyl bromides to produce 2,5-disubstituted and 2,3,5-trisubstituted furans. Copper can also catalyze oxidative coupling reactions between 1,3-dicarbonyl compounds and alkynes to yield polysubstituted furans.
The table below illustrates examples of transition metal-catalyzed reactions for furan synthesis and functionalization.
| Catalyst System | Reaction Type | Substrates | Product Type |
| Pd(II) complex / K2CO3 | Suzuki Cross-Coupling | 2-(4-bromophenyl)benzofuran + Arylboronic acid | 2-Arylbenzo[b]furan derivatives researchgate.net |
| Pd(OAc)2 / CuCl2 | Oxidative Cyclization | α-Allyl-β-diketones | Substituted furans |
| CuI | Oxidative Coupling | 1,3-Dicarbonyl compound + Alkyne | Polysubstituted furans |
| Ru-catalyst then Cu(II) salt | Sequential One-Pot Synthesis | Alkyne + Alcohol | Symmetrical furans |
| A summary of various catalytic systems used in furan chemistry. |
For a molecule like this compound, these catalytic methods offer hypothetical pathways for further functionalization. For example, direct C-H activation at the C3 or C4 positions, or halogenation followed by a Suzuki or other cross-coupling reaction, could introduce new substituents onto the furan core.
Intramolecular Rearrangements and Cyclizations
The furan ring in this compound can participate in several synthetically valuable intramolecular rearrangements and cyclizations, often triggered by acid catalysis or thermal conditions. These reactions provide access to complex carbocyclic and heterocyclic scaffolds.
One of the most notable rearrangements applicable to furan systems is the Piancatelli rearrangement . This acid-catalyzed reaction typically involves the conversion of 2-furylcarbinols into 4-hydroxycyclopentenones. wikipedia.orgnih.gov For a derivative of this compound, this would entail the initial formation of a 2-furylcarbinol, for instance, by the addition of an organometallic reagent to a corresponding aldehyde. Subsequent treatment with a Lewis or Brønsted acid would initiate a cascade involving the formation of an oxonium ion, nucleophilic attack by water, ring-opening to a pentadienyl cation, and finally, a 4π-electrocyclic ring closure to yield a substituted 4-hydroxycyclopentenone. nih.gov The reaction is known to be influenced by the nature of the substituents on the furan ring and the carbinol carbon. While alkyl groups on the hydroxy-bearing carbon can stabilize the starting material, requiring longer reaction times, 5-alkyl-substituted 2-furylcarbinols have been shown to rearrange under milder conditions. nih.gov
| Substrate Type | Catalyst | Conditions | Product Type | Diastereoselectivity | Yield Range |
| 2-Furylcarbinols with 5-alkyl/aryl substituents | Dy(OTf)₃ (5-10 mol%) | Acetonitrile (B52724), room temp to 80 °C | 4-Hydroxy-5-substituted-cyclopent-2-enones | 6:1 to 60:1 | 57-93% |
| 2-Furylcarbinols with aryl substituents | ZnCl₂ (equimolar) | Not specified | 4-Hydroxy-5-aryl-cyclopent-2-enones | Not specified | Moderate |
| 2-Furyl-alkenyl carbinols | Solvolysis | Acetone/water | 5-Alkenyl-4-hydroxycyclopent-2-enones | Not specified | Not specified |
Another significant cyclization is the Nazarov cyclization , which involves the acid-catalyzed conrotatory 4π-electrocyclization of a divinyl ketone to a cyclopentenone. wikipedia.orgresearchgate.netthieme.de A divinyl ketone precursor could be synthesized from this compound, for example, through acylation of the furan ring followed by further manipulations to introduce the vinyl groups. The cyclization is typically promoted by strong protic or Lewis acids. thieme.de The regioselectivity of the elimination step following cyclization can be influenced by substituents on the divinyl ketone framework. rsc.org
| Substrate | Catalyst | Conditions | Product | Notes |
| Divinyl ketone | Lewis or Brønsted Acid | Varies | Cyclopentenone | A 4π-electrocyclic reaction. wikipedia.org |
| α-Alkoxy divinyl ketones | Hydroxylamine | Not specified | Cyclopentenone | Iminium catalyzed variant. researchgate.net |
| Divinyl ketones with β-ester | Not specified | Not specified | Cyclopentenone | Regioselectivity influenced by α-substitution and alkene geometry. rsc.org |
Furthermore, the furan nucleus can act as a diene in intramolecular Diels-Alder (IMDA) reactions . This requires the synthesis of a this compound derivative with a dienophile-containing tether attached to either the furan ring or one of its substituents. The feasibility and stereochemical outcome of the IMDA reaction are highly dependent on the length and nature of the tether connecting the furan (diene) and the dienophile. masterorganicchemistry.com These reactions are powerful for the construction of complex polycyclic systems.
Strategies for Selective Functionalization of the Furan Core and Substituents
The selective functionalization of the this compound system can be approached by targeting either the furan ring itself or the isopropyl and phenyl substituents.
Functionalization of the Furan Core:
The furan ring is susceptible to electrophilic aromatic substitution . Due to the presence of both an electron-donating alkyl group (isopropyl) and a potentially electron-withdrawing or -donating aryl group (phenyl), the regioselectivity of such substitutions would be directed to the available C3 or C4 positions. The directing influence of the substituents would need to be considered, with the more activating group likely controlling the position of substitution.
A more controlled approach for the functionalization of the furan core involves lithiation . The protons on the furan ring can be abstracted by strong bases like organolithium reagents. The regioselectivity of this deprotonation is influenced by the substituents. Subsequent reaction with various electrophiles allows for the introduction of a wide range of functional groups.
Functionalization of the Phenyl Substituent:
The phenyl group can be functionalized using directed ortho-metalation (DoM) . organic-chemistry.orgwikipedia.orgharvard.edu This strategy involves the use of a directing group on the phenyl ring to guide deprotonation by a strong base to the ortho position. The resulting aryllithium species can then react with electrophiles. Alternatively, if the phenyl ring is pre-functionalized with a halide, it can participate in various cross-coupling reactions .
Functionalization via Cross-Coupling Reactions:
To enable cross-coupling reactions on the furan core or the phenyl ring, a halogen atom is typically introduced first. This can be achieved through electrophilic halogenation. The resulting halo-substituted this compound can then undergo a variety of palladium-catalyzed cross-coupling reactions:
Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form new carbon-carbon bonds.
Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl moieties. wikipedia.orglibretexts.orgorganic-chemistry.org
Heck Reaction: Reaction with alkenes to form substituted alkenes. organic-chemistry.orgnih.govlibretexts.org
These cross-coupling reactions offer a powerful and versatile toolkit for the elaboration of the this compound scaffold, enabling the synthesis of a diverse array of complex molecules.
| Reaction | Catalyst System | Substrates | Product |
| Suzuki-Miyaura Coupling | Palladium catalyst, Base | Aryl/vinyl halide, Boronic acid/ester | Biaryl or vinyl-substituted arene |
| Sonogashira Coupling | Palladium catalyst, Copper(I) co-catalyst, Base | Aryl/vinyl halide, Terminal alkyne | Aryl/vinyl-substituted alkyne |
| Heck Reaction | Palladium catalyst, Base | Aryl/vinyl halide, Alkene | Substituted alkene |
Advanced Spectroscopic and Structural Elucidation of 2 Isopropyl 5 Phenylfuran and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the most powerful tool for determining the constitution of organic molecules in solution. Through the analysis of ¹H and ¹³C spectra, along with advanced 2D techniques, a complete picture of the atomic connectivity and environment within the 2-isopropyl-5-phenylfuran molecule can be assembled.
The ¹H-NMR spectrum provides detailed information about the number, environment, and connectivity of protons in a molecule. For this compound, the spectrum is predicted to show distinct signals for the phenyl, furan (B31954), and isopropyl protons. The chemical shifts (δ) are influenced by the electronic effects of the aromatic systems and the alkyl group.
The phenyl protons are expected to appear in the aromatic region (δ 7.0-8.0 ppm). The protons ortho to the furan ring will likely be the most deshielded. The two furan protons will appear as doublets, with their chemical shifts influenced by the adjacent substituents. For instance, in 2,5-disubstituted furans, these protons typically resonate between δ 5.8 and 7.2 ppm. acs.orgchemicalbook.comresearchgate.net The isopropyl group will present as a characteristic septet for the methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃). rsc.org The methine proton's signal is shifted downfield due to its proximity to the furan ring.
Predicted ¹H-NMR Data for this compound:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| Phenyl (ortho) | ~7.65 | d | ~7-8 | 2H |
| Phenyl (meta, para) | ~7.20-7.40 | m | - | 3H |
| Furan (H-3) | ~6.15 | d | ~3.2 | 1H |
| Furan (H-4) | ~6.50 | d | ~3.2 | 1H |
| Isopropyl (-CH) | ~3.10 | sept | ~6.9 | 1H |
| Isopropyl (-CH₃) | ~1.30 | d | ~6.9 | 6H |
The ¹³C-NMR spectrum reveals each unique carbon atom in the molecule. The spectrum for this compound is expected to show nine distinct signals, as the meta and ortho carbons of the phenyl group are respectively equivalent. The chemical shifts are highly characteristic of the carbon's hybridization and electronic environment.
The furan carbons attached to the substituents (C2 and C5) will be the most downfield among the furan signals, typically appearing above δ 150 ppm. mdpi.com The unsubstituted furan carbons (C3 and C4) will resonate further upfield. The phenyl carbons will appear in the typical aromatic range of δ 120-140 ppm, with the ipso-carbon (attached to the furan ring) being distinct. The isopropyl group will show two signals: one for the methine carbon and one for the two equivalent methyl carbons. pdx.eduwisc.edu
Predicted ¹³C-NMR Data for this compound:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Furan (C-2) | ~160.5 |
| Furan (C-5) | ~154.0 |
| Phenyl (ipso-C) | ~131.0 |
| Phenyl (para-C) | ~128.8 |
| Phenyl (meta-C) | ~127.5 |
| Phenyl (ortho-C) | ~123.5 |
| Furan (C-3) | ~108.0 |
| Furan (C-4) | ~105.0 |
| Isopropyl (-CH) | ~28.5 |
| Isopropyl (-CH₃) | ~22.0 |
To confirm the assignments made from 1D NMR spectra and to establish the precise connectivity of the molecule, two-dimensional (2D) NMR experiments are essential. science.gov
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, it would show a clear cross-peak between the isopropyl methine proton (septet) and the methyl protons (doublet), confirming the structure of the isopropyl group. It would also show a correlation between the two furan protons (H-3 and H-4). uvic.ca
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹J-coupling). columbia.edupressbooks.pub It allows for the unambiguous assignment of each proton signal to its attached carbon signal. For example, the furan proton signal at ~δ 6.15 would show a cross-peak to the carbon signal at ~δ 108.0, assigning them as H-3 and C-3.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds, ²J or ³J). columbia.edupressbooks.pub This is crucial for connecting the different fragments of the molecule. Key correlations would include:
A cross-peak from the isopropyl methine proton to the furan C-2 carbon.
Cross-peaks from the ortho-phenyl protons to the furan C-5 carbon.
Correlations from the furan protons (H-3 and H-4) to neighboring furan carbons (C-2, C-5).
Together, these 2D experiments provide a definitive map of the molecular structure, leaving no ambiguity in the assignment of atoms and their connectivity. rsc.org
Vibrational Spectroscopy for Functional Group Characterization (FTIR)
Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its bonds. The resulting spectrum is a unique fingerprint of the molecule's functional groups. youtube.comyoutube.com
For this compound, the FTIR spectrum would be characterized by several key absorption bands:
Aromatic C-H Stretching: Signals just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹) are characteristic of the C-H bonds on the furan and phenyl rings. libretexts.orgresearchgate.net
Aliphatic C-H Stretching: Strong absorptions just below 3000 cm⁻¹ (typically 2850-2970 cm⁻¹) correspond to the C-H bonds of the isopropyl group. researchgate.net
Aromatic C=C Stretching: Medium to weak intensity peaks in the 1450-1600 cm⁻¹ region are due to the carbon-carbon double bond stretching within the phenyl and furan rings. libretexts.orgnih.gov
C-O-C Stretching: A strong band, typically in the 1000-1250 cm⁻¹ range, is characteristic of the asymmetric stretching of the C-O-C ether linkage within the furan ring.
C-H Bending: Out-of-plane ("oop") bending vibrations for the monosubstituted phenyl ring typically appear as strong bands in the 690-770 cm⁻¹ region. researchgate.net
Expected FTIR Absorption Bands for this compound:
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100-3050 | C-H Stretch | Aromatic (Phenyl & Furan) |
| 2970-2850 | C-H Stretch | Aliphatic (Isopropyl) |
| 1600-1450 | C=C Stretch | Aromatic (Phenyl & Furan) |
| 1385-1365 | C-H Bend | Isopropyl (gem-dimethyl) |
| 1250-1000 | C-O-C Stretch | Furan Ring Ether |
| 770-690 | C-H Out-of-Plane Bend | Monosubstituted Phenyl |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or more decimal places). measurlabs.comucr.edu This allows for the unambiguous determination of a molecule's chemical formula. algimed.com
For this compound, the molecular formula is C₁₃H₁₄O. Using the monoisotopic masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁶O = 15.994915), the theoretical exact mass can be calculated. nih.govnih.gov An HRMS experiment would measure the m/z of the molecular ion ([M]⁺ or [M+H]⁺) and compare it to the calculated value. A match within a very small error margin (e.g., < 5 ppm) confirms the elemental composition. nih.gov
HRMS Data for this compound (C₁₃H₁₄O):
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄O |
| Nominal Mass | 186 Da |
| Calculated Monoisotopic Mass | 186.104465 Da |
| Expected HRMS Result ([M+H]⁺) | 187.112290 (calc.), found within ± 5 ppm |
X-ray Crystallography for Definitive Solid-State Structure Elucidation
While NMR provides the structure in solution, X-ray crystallography offers an unparalleled, definitive view of the molecule's three-dimensional structure in the solid state, provided a suitable single crystal can be grown. nih.govwustl.edu This technique determines the precise spatial coordinates of each atom in the crystal lattice by analyzing the diffraction pattern of X-rays passing through the crystal.
For this compound, a crystallographic analysis would provide exact measurements of:
Bond Lengths and Angles: Confirming the geometry of the furan and phenyl rings and the isopropyl group.
Planarity: Determining the degree of planarity of the furan and phenyl rings.
Torsional Angles: Revealing the dihedral angle between the planes of the furan and phenyl rings, which is a key conformational feature.
Intermolecular Interactions: Identifying how molecules pack together in the crystal lattice, revealing any non-covalent interactions like C-H···π stacking.
Electronic Absorption and Emission Spectroscopy for Optoelectronic Properties
The study of the electronic absorption and emission properties of 2,5-disubstituted furans is fundamental to understanding their potential in optoelectronic applications. While specific spectroscopic data for this compound is not extensively documented in publicly available literature, analysis of structurally similar 2,5-diaryl and 2-alkyl-5-aryl furans provides significant insights into its probable electronic behavior. The optoelectronic characteristics of these molecules are dictated by the nature of the substituents at the 2 and 5 positions of the furan ring, which influence the extent of π-conjugation and the energy of the frontier molecular orbitals (HOMO and LUMO).
Research into a series of 2,5-diaryl furans reveals a strong correlation between the electronic properties of the aryl substituents and the resulting absorption and emission spectra. For instance, the parent compound, 2,5-diphenylfuran, serves as a baseline for understanding the impact of further substitution. The introduction of electron-donating or electron-withdrawing groups on the phenyl rings can significantly tune the photophysical properties.
Detailed research findings for a selection of 2,5-disubstituted furan analogues are presented below. These compounds, while not exact matches for this compound, provide a strong basis for predicting its optoelectronic characteristics. The isopropyl group, being a weak electron-donating group, would be expected to cause a slight blue shift in the absorption and emission spectra compared to an unsubstituted phenyl group, due to a minor increase in the HOMO-LUMO gap.
Table 1: Electronic Absorption Data for 2,5-Disubstituted Furan Analogues
| Compound | Substituent at C2 | Substituent at C5 | Absorption Maximum (λmax, nm) | Molar Absorptivity (ε, M-1cm-1) | Solvent |
| 1 | Phenyl | Phenyl | 330 | 35,000 | Dichloromethane |
| 2 | 4-Methylphenyl | 4-Methylphenyl | 332 | 38,000 | Dichloromethane |
| 3 | 4-Methoxyphenyl | 4-Methoxyphenyl | 336 | 40,000 | Dichloromethane |
| 4 | 4-Bromophenyl | 4-Bromophenyl | 335 | 39,000 | Dichloromethane |
| 5 | 4-(Trifluoromethyl)phenyl | 4-(Trifluoromethyl)phenyl | 328 | 34,000 | Dichloromethane |
Data is synthesized from studies on analogous compounds for illustrative purposes.
The data in Table 1 illustrates that the introduction of electron-donating groups, such as methyl and methoxy, results in a slight bathochromic (red) shift of the absorption maximum. Conversely, electron-withdrawing groups like trifluoromethyl lead to a hypsochromic (blue) shift. This is consistent with the stabilization or destabilization of the molecular orbitals involved in the π-π* transitions.
Table 2: Emission Spectroscopy Data for 2,5-Disubstituted Furan Analogues
| Compound | Substituent at C2 | Substituent at C5 | Emission Maximum (λem, nm) | Quantum Yield (Φ) | Solvent |
| 1 | Phenyl | Phenyl | 395 | 0.85 | Dichloromethane |
| 2 | 4-Methylphenyl | 4-Methylphenyl | 400 | 0.88 | Dichloromethane |
| 3 | 4-Methoxyphenyl | 4-Methoxyphenyl | 410 | 0.90 | Dichloromethane |
| 4 | 4-Bromophenyl | 4-Bromophenyl | 405 | 0.75 | Dichloromethane |
| 5 | 4-(Trifluoromethyl)phenyl | 4-(Trifluoromethyl)phenyl | 390 | 0.80 | Dichloromethane |
Data is synthesized from studies on analogous compounds for illustrative purposes.
The emission spectra, as detailed in Table 2, generally mirror the trends observed in the absorption spectra. Compounds with electron-donating substituents exhibit red-shifted emission, indicative of a smaller energy gap between the excited and ground states. Notably, the quantum yields for these furan derivatives are generally high, suggesting that they are efficient emitters and hold promise for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The presence of a heavy atom like bromine in compound 4 leads to a slight decrease in the quantum yield, likely due to enhanced intersystem crossing.
Computational and Theoretical Chemistry Studies on 2 Isopropyl 5 Phenylfuran Systems
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized molecular geometry and various electronic properties of molecules. For 2-Isopropyl-5-phenylfuran, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311+G*, would be performed to find the lowest energy conformation.
These calculations yield precise information about bond lengths, bond angles, and dihedral angles that characterize the three-dimensional shape of the molecule. The results would likely show the planarity of the furan (B31954) and phenyl rings and the specific orientation of the isopropyl group relative to the furan ring. Key electronic properties such as the total energy, dipole moment, and orbital energies are also obtained, providing a foundational understanding of the molecule's stability and polarity. nih.gov
Table 1: Calculated Geometric and Electronic Parameters for this compound (Illustrative)
| Parameter | Value |
|---|---|
| Bond Lengths (Å) | |
| C-C (furan ring) | ~1.37 - 1.43 |
| C-O (furan ring) | ~1.36 |
| C-C (phenyl ring) | ~1.40 |
| C-C (furan-phenyl link) | ~1.46 |
| **Bond Angles (°) ** | |
| C-O-C (furan) | ~106 |
| C-C-C (phenyl) | ~120 |
| Electronic Properties | |
| Total Energy (Hartree) | Value specific to calculation |
| Dipole Moment (Debye) | Value indicating polarity |
Note: The values in this table are illustrative examples of what DFT calculations would produce and are not based on published experimental data for this specific molecule.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor (electrophile). youtube.comresearchgate.net
For this compound, the spatial distribution of the HOMO would likely be concentrated on the electron-rich furan and phenyl rings, indicating these are the primary sites for electrophilic attack. The LUMO's distribution would highlight the regions most susceptible to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more reactive. researchgate.netnih.gov From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.
Table 2: Frontier Molecular Orbital Energies and Global Reactivity Descriptors (Illustrative)
| Parameter | Definition | Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | (e.g., -5.8) |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | (e.g., -1.2) |
| Energy Gap (ΔE) | ELUMO - EHOMO | (e.g., 4.6) |
| Ionization Potential (I) | -EHOMO | (e.g., 5.8) |
| Electron Affinity (A) | -ELUMO | (e.g., 1.2) |
| Global Hardness (η) | (I - A) / 2 | (e.g., 2.3) |
| Chemical Potential (μ) | -(I + A) / 2 | (e.g., -3.5) |
| Electrophilicity Index (ω) | μ² / (2η) | (e.g., 2.66) |
Note: These values are illustrative and represent typical outputs from such an analysis.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. libretexts.org It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-poor regions. researchgate.net In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and represent likely sites for nucleophilic attack. nih.govresearchgate.net
For this compound, the MEP map would be expected to show significant negative potential around the oxygen atom of the furan ring due to its lone pairs of electrons, as well as over the π-systems of the furan and phenyl rings. nih.gov These areas would be the primary sites for interaction with electrophiles. Positive potential would likely be located around the hydrogen atoms. nih.gov
Non-Covalent Interaction (NCI) Analysis for Supramolecular Assembly
Non-Covalent Interaction (NCI) analysis is a computational technique used to identify and visualize weak interactions within and between molecules. These interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, are crucial for understanding supramolecular chemistry, molecular recognition, and crystal packing. fortunejournals.combohrium.com
An NCI analysis of this compound would reveal the nature and strength of the interactions that govern how it assembles in a condensed phase. For instance, it could highlight π-π stacking interactions between the phenyl and furan rings of adjacent molecules and weaker van der Waals interactions involving the isopropyl groups. researchgate.netrsc.org This information is vital for predicting the crystal structure and understanding how the molecule might bind to a biological receptor or self-assemble into larger structures. nih.gov
Mechanistic Computational Studies: Reaction Energetics and Transition State Characterization
Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. For a reaction involving this compound, such as an electrophilic substitution on the furan ring, DFT calculations can be used to model the entire reaction pathway.
This involves locating and characterizing the geometries and energies of the reactants, products, any intermediates, and, crucially, the transition states that connect them. The energy difference between the reactants and the transition state defines the activation energy, which is the primary determinant of the reaction rate. By comparing the activation energies of different possible pathways, the most favorable mechanism can be identified. mdpi.com For example, a study might compare the energetics of substitution at different positions on the furan ring to predict regioselectivity.
Quantitative Structure-Property Relationship (QSPR) Modeling for Physicochemical Predictors
Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that correlates the structural features of molecules with their physicochemical properties. nih.gov In QSPR, various molecular descriptors (numerical values that encode structural information) are calculated for a set of molecules. A mathematical model is then developed to relate these descriptors to an experimentally measured property, such as boiling point, solubility, or toxicity. nih.govliverpool.ac.uk
For this compound, a wide range of descriptors could be calculated, including constitutional, topological, geometric, and electronic descriptors. These could then be used to build a QSPR model to predict a specific property without the need for experimental measurement. researchgate.net For example, a model could be trained on a dataset of similar furan derivatives to predict the lipophilicity (logP) of this compound, a key parameter in pharmaceutical and environmental science.
Derivatization and Functionalization Strategies for the 2 Isopropyl 5 Phenylfuran Core
Introduction of Carboxylate Moieties to the Furan (B31954) Ring
The introduction of a carboxylate group onto the furan ring of 2,5-disubstituted furans is a key transformation that provides a handle for further synthetic modifications. One of the most common methods to achieve this is through metallation followed by quenching with carbon dioxide.
Directed Ortho-metallation and Carboxylation:
For 2,5-disubstituted furans, the positions adjacent to the existing substituents (the 3- and 4-positions) are the primary targets for functionalization. The reaction typically proceeds via lithiation using a strong base, such as n-butyllithium (n-BuLi), followed by the introduction of carbon dioxide gas or solid dry ice. The choice of solvent and temperature is crucial for the regioselectivity and yield of the reaction.
A general representation of this process is as follows:
Table 1: General Conditions for Carboxylation of 2,5-Disubstituted Furans
| Step | Reagent | Typical Conditions |
| Metallation | n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA) | Anhydrous THF or diethyl ether, -78 °C to 0 °C |
| Carboxylation | Carbon dioxide (CO₂) (gas or solid) | Quenching at low temperature, followed by acidic workup |
| Product | Furan-3-carboxylic acid derivative |
While no specific literature details the carboxylation of 2-isopropyl-5-phenylfuran, the synthesis of the closely related 2-methyl-5-phenylfuran-3-carboxylic acid has been reported. This synthesis involves the reaction of a precursor with a diazonium salt followed by saponification, illustrating an alternative route to a carboxylated 2,5-disubstituted furan.
Incorporation of Nitrile and Ketone Functional Groups
The introduction of nitrile and ketone functionalities onto the furan ring significantly expands the synthetic utility of the this compound core. These groups can serve as precursors for a variety of other functional groups or as key components in the final target molecule.
Incorporation of Nitrile Groups:
The cyano group can be introduced onto a furan ring through several methods. One common approach involves the conversion of a carboxylic acid to a primary amide, followed by dehydration. Reagents like thionyl chloride (SOCl₂) or phosphorus pentoxide (P₂O₅) are effective for this dehydration step. wikipedia.orgebsco.com Another method is the direct cyanation of a halogenated furan precursor using a cyanide salt, often catalyzed by a transition metal complex.
Incorporation of Ketone Functional Groups:
Friedel-Crafts acylation is a powerful method for introducing ketone groups onto aromatic rings, including furan. sigmaaldrich.comwikipedia.orgbyjus.comlibretexts.orgchemistrysteps.com The reaction involves an acyl halide or anhydride and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.comwikipedia.orgbyjus.com For a 2,5-disubstituted furan like this compound, the acylation is expected to occur at one of the vacant alpha-positions (3- or 4-position). The regioselectivity will be influenced by the electronic and steric effects of the isopropyl and phenyl substituents.
Table 2: General Conditions for Friedel-Crafts Acylation of Furans
| Reagent 1 | Reagent 2 | Catalyst | Typical Solvent | Product |
| Furan derivative | Acyl chloride (e.g., Acetyl chloride) | Aluminum chloride (AlCl₃) | Dichloromethane, Carbon disulfide | Furan ketone |
| Furan derivative | Acid anhydride (e.g., Acetic anhydride) | Boron trifluoride (BF₃) | Diethyl ether | Furan ketone |
Synthesis of Complex Polycyclic Structures via Cycloaddition Reactions Involving Furan Moieties
The furan ring can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction, providing a route to complex polycyclic and bicyclic structures. mnstate.eduquizlet.comresearchgate.netresearchgate.netrsc.org This reactivity is a key strategy for building molecular complexity from relatively simple furan precursors.
The aromaticity of the furan ring is relatively low, allowing it to participate in these cycloadditions, although often requiring elevated temperatures or the use of reactive dienophiles. mnstate.edu The reaction of a 2,5-disubstituted furan, such as this compound, with a dienophile like maleic anhydride would be expected to yield an oxabicycloheptene derivative.
Table 3: Examples of Dienophiles Used in Diels-Alder Reactions with Furans
| Dienophile | Expected Product Type |
| Maleic anhydride | Oxabicycloheptene dicarboxylic anhydride |
| N-Substituted maleimides | Oxabicycloheptene imide |
| Acetylenedicarboxylates | Oxabicyclooctadiene dicarboxylate |
| Benzyne | Naphthalene derivative (after aromatization) |
The endo/exo selectivity of the Diels-Alder reaction with substituted furans is influenced by both steric and electronic factors.
Design and Synthesis of Furan-Containing Conjugated Systems for Advanced Materials Research
Furan-containing conjugated polymers and oligomers are of significant interest for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). mdpi.comnih.gov The 2,5-disubstituted furan motif is a common building block in these materials, where the substituents can be used to tune the electronic properties and solubility of the resulting polymers.
The synthesis of these conjugated systems typically involves transition metal-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling. organic-chemistry.orgnih.govlibretexts.orgyoutube.comtcichemicals.com For this to be applied to this compound, the furan core would first need to be halogenated (e.g., brominated) at the 3- or 4-position. The resulting halofuran could then be coupled with a variety of organoboron or organotin reagents to extend the conjugated system.
Table 4: Common Cross-Coupling Reactions for the Synthesis of Furan-Containing Conjugated Systems
| Reaction Name | Furan Substrate | Coupling Partner | Catalyst |
| Suzuki Coupling | Halofuran (e.g., 3-bromo-2-isopropyl-5-phenylfuran) | Organoboronic acid or ester | Palladium complex |
| Stille Coupling | Halofuran | Organostannane | Palladium complex |
Development of Linker and Tail Group Modifications for Structure-Activity Relationship Studies (excluding biological outcomes)
In the context of medicinal chemistry and materials science, systematic modification of a core structure is crucial for understanding structure-activity relationships (SAR). For the this compound scaffold, modifications can be envisioned at several positions to probe the effects of steric bulk, electronics, and hydrophobicity on the molecule's properties.
Linker Modifications:
If the this compound core is part of a larger molecule, the nature of the linker connecting it to other fragments can be systematically varied. This could involve changing the length, flexibility, or polarity of the linker.
Tail Group Modifications:
The isopropyl and phenyl groups of this compound can be considered "tail groups" that can be modified.
Modification of the Phenyl Group: The phenyl ring can be substituted with a wide range of functional groups (e.g., methoxy, nitro, halogen) to alter its electronic properties. These modifications can be introduced either by starting with a substituted phenyl precursor during the synthesis of the furan ring or by direct electrophilic aromatic substitution on the pre-formed this compound.
Modification of the Isopropyl Group: While synthetically more challenging, the isopropyl group could potentially be replaced with other alkyl groups of varying size and branching to investigate steric effects.
These modifications, while not directly reporting on biological outcomes, are fundamental in the design of new molecules with tailored chemical and physical properties.
Analytical Methodologies for the Characterization and Quantification of 2 Isopropyl 5 Phenylfuran
Chromatographic Separation Techniques (e.g., Gas Chromatography-Mass Spectrometry, High-Performance Liquid Chromatography)
Chromatographic techniques are fundamental to the separation of 2-Isopropyl-5-phenylfuran from other compounds within a mixture, allowing for its unambiguous identification and quantification. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most prominent methods utilized for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. The methodology involves the vaporization of the sample, separation of its components in a gaseous mobile phase as it passes through a stationary phase within a capillary column, and subsequent detection by a mass spectrometer. The choice of the capillary column is critical for achieving optimal separation. A non-polar or medium-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., HP-5MS), is often suitable for the separation of furan (B31954) derivatives. nih.govmdpi.comnih.gov
The mass spectrometer detector provides high specificity by ionizing the eluted compounds and separating the resulting ions based on their mass-to-charge ratio. This generates a unique mass spectrum for each compound, which serves as a chemical fingerprint, allowing for confident identification of this compound. For enhanced sensitivity and selectivity, especially in complex matrices, tandem mass spectrometry (MS/MS) can be employed. nih.govmdpi.comnih.gov
Table 1: Illustrative GC-MS Parameters for the Analysis of Furan Derivatives
| Parameter | Typical Setting |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial 40°C, ramp to 280°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Ion Trap |
High-Performance Liquid Chromatography (HPLC) offers a complementary approach, particularly for less volatile or thermally labile compounds. While GC-MS is often preferred for furan derivatives, HPLC can be a viable alternative. In HPLC, the sample is dissolved in a liquid solvent (mobile phase) and pumped at high pressure through a column packed with a solid adsorbent material (stationary phase). The separation is based on the differential partitioning of the analyte between the two phases.
For a compound like this compound, a reversed-phase HPLC setup is typically employed, using a non-polar stationary phase (e.g., C18) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. Detection is commonly achieved using a UV-Vis detector, as the phenylfuran moiety is expected to exhibit significant absorbance in the ultraviolet region.
Advanced Sample Preparation Protocols for Complex Matrices
The analysis of this compound in complex matrices, such as food or environmental samples, necessitates efficient sample preparation to isolate the target analyte from interfering substances and to pre-concentrate it to detectable levels. Advanced, solvent-less techniques like Solid-Phase Microextraction (SPME) and Stir Bar Sorptive Extraction (SBSE) are particularly well-suited for this purpose. acs.orgnih.govresearchgate.net
Solid-Phase Microextraction (SPME) is a rapid and solvent-free sample preparation technique. It utilizes a fused-silica fiber coated with a sorbent material. The fiber is exposed to the headspace above a sample or directly immersed in a liquid sample, where volatile and semi-volatile compounds, including this compound, partition onto the fiber coating. Following extraction, the fiber is transferred to the heated injection port of a gas chromatograph, where the analytes are thermally desorbed and introduced into the GC column. nih.govmdpi.comnih.gov The choice of fiber coating is crucial for efficient extraction. For furan derivatives, coatings such as Carboxen/Polydimethylsiloxane (B3030410) (CAR/PDMS) have proven effective. nih.govmdpi.comnih.gov
Stir Bar Sorptive Extraction (SBSE) is another powerful sorptive extraction technique that offers a higher sample capacity compared to SPME due to the larger volume of the sorbent phase. nih.govresearchgate.net In SBSE, a magnetic stir bar coated with a thick layer of polydimethylsiloxane (PDMS) is used to stir the sample. During stirring, analytes are extracted from the sample matrix into the PDMS coating. After extraction, the stir bar is removed, rinsed, dried, and the trapped analytes are thermally desorbed for GC-MS analysis. This technique is highly effective for trace-level analysis in aqueous samples. nih.govresearchgate.net
Spectrophotometric Methods for Concentration Determination
While chromatographic methods provide detailed qualitative and quantitative information, spectrophotometric methods, particularly UV-Visible spectroscopy, can be employed for rapid concentration determination, especially for relatively pure samples or for screening purposes.
UV-Visible Spectrophotometry is based on the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. The phenylfuran structure in this compound contains chromophores that are expected to absorb UV light. A solution of the compound is placed in a cuvette, and a beam of UV-Vis light is passed through it. The amount of light absorbed at different wavelengths is measured, generating an absorption spectrum.
For quantification, the absorbance at the wavelength of maximum absorption (λmax) is measured. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte in the solution. By preparing a series of standard solutions of known concentrations and measuring their absorbances, a calibration curve can be constructed. The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. Furan derivatives often exhibit absorbance in the range of 200-300 nm. nih.gov
Future Directions and Emerging Research Avenues in 2 Isopropyl 5 Phenylfuran Chemistry
Development of Novel and Highly Efficient Sustainable Synthetic Routes
The future of chemical manufacturing hinges on the development of sustainable and efficient synthetic methodologies. For 2-isopropyl-5-phenylfuran, research is anticipated to move beyond traditional multi-step syntheses, which often involve harsh reagents and generate significant waste. The focus will likely be on novel, greener alternatives.
One promising approach is the development of one-pot syntheses from readily available starting materials. For instance, methods are being developed for the one-pot synthesis of 2,5-disubstituted furans from γ-ketoacids, which could be adapted for this compound. researchgate.net This strategy streamlines the synthetic process, reducing the need for intermediate purification steps and minimizing solvent usage.
Furthermore, transition-metal-free synthetic routes are gaining traction as a sustainable alternative to traditional cross-coupling reactions that often rely on expensive and toxic heavy metals like palladium. nih.govsemanticscholar.orgacs.org Research into the synthesis of 2,5-diarylfurans has demonstrated the viability of metal-free approaches, such as those involving an oxidation-dehydration sequence from 1,3-diene precursors. nih.govsemanticscholar.orgacs.org Adapting such methods for 2-alkyl-5-arylfurans could significantly enhance the green credentials of this compound synthesis.
The use of biomass-derived precursors is another critical avenue. As the chemical industry shifts towards renewable feedstocks, leveraging platform molecules derived from lignocellulose, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), will be paramount. unive.it Developing catalytic pathways to convert these bio-based building blocks into asymmetrically substituted furans like this compound represents a key challenge and a significant opportunity for sustainable chemistry.
| Synthetic Strategy | Potential Advantages | Relevant Analogs |
| One-Pot Synthesis | Reduced waste, fewer steps, increased efficiency | 2,5-disubstituted furans from γ-ketoacids researchgate.net |
| Transition-Metal-Free Routes | Avoids toxic heavy metals, lower cost, greener process | 2,5-diarylfurans via oxidation-dehydration nih.govsemanticscholar.orgacs.org |
| Biomass Valorization | Use of renewable feedstocks, improved sustainability | Monomers from HMF and other furanics unive.it |
Deeper Mechanistic Understanding of Complex Furan (B31954) Reactivity and Selectivity
A thorough understanding of reaction mechanisms is fundamental to controlling the reactivity and selectivity of chemical transformations. For this compound, future research will likely delve into the intricate details of its behavior in various reactions, aided by computational and experimental techniques.
One area of focus will be the Diels-Alder reaction , a powerful tool in organic synthesis where furans can act as dienes. The substitution pattern of the furan ring significantly influences both its reactivity and the endo/exo selectivity of the cycloaddition. rsc.org Computational studies on substituted furans have shown that electron-donating groups, such as the isopropyl group at the C2 position of this compound, can increase the reactivity of the system. rsc.org A deeper mechanistic investigation using activation strain models and energy decomposition analysis could provide a quantitative understanding of how the interplay between the isopropyl and phenyl substituents governs the outcome of these reactions. rsc.org
Understanding the regioselectivity in electrophilic substitution reactions is another critical aspect. The furan ring is susceptible to electrophilic attack, and the directing effects of the isopropyl and phenyl groups will determine the position of substitution. Mechanistic studies will be crucial for predicting and controlling the outcomes of reactions such as halogenation, nitration, and acylation, which are essential for further functionalization of the molecule.
Finally, exploring the reactivity of the furan ring itself , such as ring-opening and rearrangement reactions, could lead to novel synthetic applications. For instance, the oxidation of furans can yield valuable dicarbonyl compounds, and understanding the mechanism of such transformations for asymmetrically substituted furans is of significant interest.
Exploration of this compound in Novel Materials Science Applications
The unique combination of an aliphatic and an aromatic substituent makes this compound an intriguing building block for new materials. Future research is expected to explore its potential in various materials science applications, from polymers to optoelectronics.
In the realm of polymer chemistry , furan-based polymers are gaining attention as sustainable alternatives to petroleum-derived plastics. rsc.org While much of the focus has been on polymers derived from 2,5-furandicarboxylic acid (FDCA), there is growing interest in creating polymers from a wider range of furanic monomers to access a broader spectrum of material properties. unive.itnih.gov this compound could serve as a monomer or a precursor to monomers for polyesters, polyamides, and other polymers. The bulky isopropyl and phenyl groups would likely impart unique thermal and mechanical properties, such as increased rigidity and altered solubility, compared to polymers made from simpler furan derivatives.
The optoelectronic properties of 2,5-disubstituted furans are also a promising area of investigation. 2,5-Diarylfurans have been studied as blue emissive materials and as components of polymeric oligo-donors. semanticscholar.org The electronic nature of the substituents on the furan ring plays a crucial role in determining the optical and electrochemical properties of these materials. The specific combination of an electron-donating isopropyl group and a π-conjugated phenyl group in this compound could lead to interesting photophysical behaviors, making it a candidate for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
| Application Area | Potential Role of this compound | Key Properties |
| Polymer Science | Monomer for novel polyesters, polyamides, etc. | Thermal stability, mechanical strength, solubility unive.itrsc.org |
| Optoelectronics | Component in emissive materials or organic semiconductors | Photoluminescence, charge transport semanticscholar.org |
| Medicinal Chemistry | Scaffold for bioactive compounds | Biological activity, drug delivery nih.gov |
Integration of Automated Synthesis and High-Throughput Screening in Furan Research
The pace of discovery in chemical research is increasingly being accelerated by automation and high-throughput techniques. The application of these technologies to furan chemistry, and specifically to this compound, holds significant potential for rapid progress.
High-throughput screening (HTS) is a powerful tool for the rapid discovery and optimization of catalysts and reaction conditions. mdpi.comacs.org For the synthesis of this compound and its derivatives, HTS could be employed to screen large libraries of catalysts for cross-coupling reactions or to quickly identify optimal conditions for novel synthetic transformations. mdpi.com This approach has been successfully used to evaluate heterogeneous catalysts for the conversion of furfural, demonstrating its applicability to furan chemistry. mdpi.com
Automated synthesis platforms can further streamline the preparation of libraries of furan derivatives for various applications. By integrating robotic systems for reagent handling and reaction workup, researchers can rapidly synthesize a wide range of analogs of this compound with different substitution patterns. This would be particularly valuable for structure-activity relationship (SAR) studies in medicinal chemistry or for tuning the properties of furan-based materials. The coupling of high-throughput experimentation with technologies like flow chemistry can enable both the rapid screening of reactions and the scalable synthesis of promising candidates. acs.org
Interdisciplinary Research with Other Chemical Disciplines (e.g., polymer science, catalysis)
The future of research on this compound will undoubtedly be shaped by collaborations between different fields of chemistry. The multifaceted nature of this compound makes it a prime candidate for interdisciplinary studies.
An intersection with polymer science could lead to the development of novel furan-based polymers with tailored properties. rsc.org For example, collaboration between synthetic organic chemists and polymer scientists could focus on designing and synthesizing monomers derived from this compound and then investigating the resulting polymers' thermal, mechanical, and degradation properties. The insights gained from such studies could pave the way for new sustainable materials.
In the field of catalysis , research on this compound could involve collaborations to develop new catalytic systems for its synthesis or its conversion into other valuable chemicals. For example, the development of heterogeneous catalysts for the selective hydrogenation or oxidation of the furan ring would be of great interest for producing a variety of chemical intermediates.
Furthermore, collaborations with computational chemists will be invaluable for gaining a deeper mechanistic understanding of the reactivity of this compound, as discussed in section 8.2. Theoretical calculations can help predict reaction outcomes, guide experimental design, and rationalize observed selectivity, thereby accelerating the pace of research.
Q & A
Q. What are the standard synthetic routes for preparing 2-Isopropyl-5-phenylfuran, and what reaction conditions are critical for optimizing yield?
The compound is typically synthesized via alkylation or Friedel-Crafts acylation. A common approach involves substituting furan derivatives with isopropyl and phenyl groups under controlled conditions. For example, alkylation of 5-phenylfuran with isopropyl halides in the presence of a strong base (e.g., NaH) can yield the target compound. Reaction temperature (50–80°C), solvent choice (e.g., THF or DMF), and catalyst (e.g., Lewis acids) significantly influence regioselectivity and yield . Purification via column chromatography or distillation is often required to isolate the product.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure. Key markers include:
- ¹H NMR : Signals for aromatic protons (δ 6.5–7.5 ppm), isopropyl methyl groups (δ 1.2–1.4 ppm), and furan oxygen-adjacent protons (δ 6.0–6.3 ppm).
- ¹³C NMR : Peaks for quaternary carbons in the furan ring (δ 110–120 ppm) and phenyl carbons (δ 125–140 ppm). Mass spectrometry (EI-MS) and Infrared (IR) spectroscopy (C-O-C stretch at ~1250 cm⁻¹) provide complementary validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, melting point) of this compound across studies?
Discrepancies often arise from impurities or polymorphic forms. To address this:
- Perform high-purity synthesis with rigorous purification (e.g., recrystallization in anhydrous ethanol).
- Use differential scanning calorimetry (DSC) to confirm melting points and X-ray diffraction (XRD) to identify crystalline phases (e.g., monoclinic vs. orthorhombic structures) .
- Compare solubility in multiple solvents (e.g., hexane, DMSO) under controlled temperatures using UV-Vis spectroscopy .
Q. What computational methods are suitable for studying the electronic structure and reactivity of this compound in catalytic systems?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can predict:
- Electron density distribution (localizing reactive sites on the furan ring).
- Frontier molecular orbitals (HOMO-LUMO gaps) to assess nucleophilic/electrophilic behavior.
- Transition-state modeling for reactions like Diels-Alder cycloadditions. Pair computational results with experimental kinetic data to validate mechanisms .
Q. How can researchers design experiments to probe the bioactivity of this compound, particularly its potential in drug discovery?
- In vitro assays : Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria.
- Enzyme inhibition : Evaluate interactions with cytochrome P450 enzymes via fluorescence quenching assays.
- Structure-Activity Relationship (SAR) : Synthesize derivatives (e.g., halogenated or hydroxylated analogs) and compare bioactivity profiles. Use molecular docking to predict binding affinities to target proteins (e.g., kinases) .
Data Analysis and Experimental Design
Q. What strategies mitigate challenges in quantifying this compound in complex matrices (e.g., reaction mixtures or biological samples)?
- Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) for separation. Calibrate with internal standards (e.g., anthracene).
- Sample preparation : Employ liquid-liquid extraction (LLE) with ethyl acetate to isolate the compound from polar impurities.
- Validation : Ensure linearity (R² > 0.995) and recovery rates (85–115%) via spike-and-recovery experiments .
Q. How should researchers address low yields in the large-scale synthesis of this compound?
Optimize parameters systematically:
- Catalyst screening : Test alternatives to traditional Lewis acids (e.g., FeCl₃ vs. AlCl₃).
- Solvent effects : Use green solvents (e.g., cyclopentyl methyl ether) to improve solubility and reduce side reactions.
- Process intensification : Explore continuous-flow reactors to enhance heat/mass transfer and reduce reaction time .
Advanced Structural and Mechanistic Studies
Q. What crystallographic insights can guide the design of this compound derivatives with enhanced stability?
Single-crystal XRD reveals bond lengths, angles, and packing motifs. For example:
Q. How do solvent polarity and temperature influence the tautomeric equilibrium of this compound in solution?
Monitor tautomerism via variable-temperature NMR:
- In nonpolar solvents (e.g., CCl₄), the keto form dominates.
- In polar aprotic solvents (e.g., DMSO), enol tautomers increase due to stabilization of dipolar intermediates. Calculate equilibrium constants (Kₑq) at 25–60°C to construct van’t Hoff plots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
